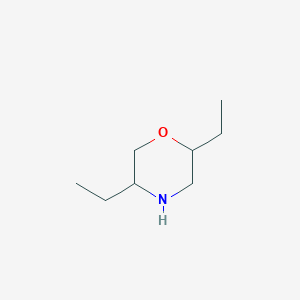![molecular formula C17H17FN6O B2438714 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251679-48-7](/img/structure/B2438714.png)
1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is a unique and complex organic molecule known for its diverse applications. The compound contains multiple functional groups, including a dimethylamino group, a pyrimidinyl ring, a fluorobenzyl group, and an imidazole ring, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The starting materials are chosen based on the functional groups present in the final product. For instance:
Formation of the Imidazole Ring: : This often involves the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.
Introduction of the Pyrimidinyl Group: : This might be achieved via the Biginelli reaction, which combines an aldehyde, β-keto ester, and urea or thiourea.
Dimethylamino Substitution: : Dimethylamine could be introduced using nucleophilic substitution reactions.
Addition of Fluorobenzyl Group: : Typically, this is done via a coupling reaction, such as a Suzuki or Heck reaction, involving a fluorobenzene derivative and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis process is often optimized for scalability and cost-effectiveness. This may involve:
Catalytic Processes: : Use of transition metal catalysts to enhance reaction efficiency.
Flow Chemistry: : Continuous flow reactors to improve yields and safety.
Green Chemistry Approaches: : Employing eco-friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various reactions, such as:
Oxidation: : Conversion of the dimethylamino group to a nitro group.
Reduction: : Reduction of the imidazole ring or fluorobenzyl group.
Substitution: : Nucleophilic or electrophilic substitution on the pyrimidinyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
Depending on the reaction conditions, major products may include:
Hydroxylated derivatives: : From oxidation reactions.
Aminated derivatives: : From substitution reactions.
Dehalogenated products: : From reduction reactions.
Applications De Recherche Scientifique
The compound is utilized in various fields due to its unique structure:
Chemistry: : Used as an intermediate in organic synthesis and study of reaction mechanisms.
Biology: : Investigated for its interactions with enzymes and receptors.
Medicine: : Explored for potential pharmaceutical applications, particularly in targeting specific molecular pathways.
Industry: : Applied in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The compound's mechanism of action is primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to nucleic acids, proteins, or enzymes, altering their function.
Pathways Involved: : Often involved in signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to similar compounds like:
1-[6-(methylamino)-4-pyrimidinyl]-N: 4 -(2-fluorobenzyl)-1H-imidazole-4-carboxamide
1-[6-(dimethylamino)-4-pyrimidinyl]-N: 4 -(4-chlorobenzyl)-1H-imidazole-4-carboxamide
Conclusion
This compound's complex structure and versatile reactivity make it an important subject of study in various scientific domains
Propriétés
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-5-3-4-6-13(12)18/h3-7,9-11H,8H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENYXPZFSSCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2438632.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)


![2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438637.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
![3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE](/img/structure/B2438645.png)



![1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2438653.png)

